molecular formula C12H13ClO B189569 4-(2-Chlorophenyl)cyclohexan-1-one CAS No. 180005-03-2

4-(2-Chlorophenyl)cyclohexan-1-one

Cat. No.: B189569
CAS No.: 180005-03-2
M. Wt: 208.68 g/mol
InChI Key: GDYQZEPMJGRCRI-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)cyclohexan-1-one is a chemical compound that belongs to the class of arylcyclohexanones It is structurally characterized by a cyclohexanone ring substituted with a 2-chlorophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration and oxidation steps. One efficient protocol involves the following steps :

    Grignard Reaction: Cyclohexanone reacts with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)cyclohexanol.

    Dehydration: The intermediate is dehydrated using an acidic ionic liquid, such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate, to obtain 1-(2-chlorophenyl)cyclohexene.

    Oxidation: The alkene is oxidized using potassium permanganate to yield the corresponding hydroxy ketone intermediate.

    Imination and Rearrangement: The hydroxy ketone undergoes imination with methylamine, followed by thermal rearrangement to produce this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, minimizing the use of hazardous reagents, and ensuring cost-effectiveness. The use of commercially available and safe materials, as well as the avoidance of corrosive acids, are some of the advantages of these industrial protocols .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydroxy ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxy ketones, alcohols, and substituted arylcyclohexanones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Chlorophenyl)cyclohexan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential use in developing new pharmaceuticals, particularly in the field of anesthetics and analgesics.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ketamine: 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one, known for its anesthetic properties.

    Tiletamine: A thiophene analogue used in veterinary medicine.

Uniqueness

4-(2-Chlorophenyl)cyclohexan-1-one is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds like ketamine and tiletamine, it may exhibit different pharmacological effects and chemical reactivity, making it valuable for distinct research and industrial applications .

Properties

IUPAC Name

4-(2-chlorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYQZEPMJGRCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599362
Record name 4-(2-Chlorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180005-03-2
Record name 4-(2-Chlorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound is prepared in a manner analogous to that of Step C of Example 2 by the hydrogenation of 6.5 grams (0.026 mole) of 1-(2-chlorophenyl)-1-cyclohexen-4-one in the presence of 0.4 gram (catalyst) of 10% palladium on charcoal in 50 mL of ethanol, yielding 4-(2-chlorophenyl)cyclohexanone.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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